molecular formula C12H15NO B1368240 3-Piperidinobenzaldehyde CAS No. 669050-72-0

3-Piperidinobenzaldehyde

Cat. No.: B1368240
CAS No.: 669050-72-0
M. Wt: 189.25 g/mol
InChI Key: FXXQUTSXXILOMY-UHFFFAOYSA-N
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Description

3-Piperidinobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine ring at the third position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinobenzaldehyde typically involves the reaction of 3-bromobenzaldehyde with piperidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the piperidine group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Piperidinobenzaldehyde largely depends on its chemical structure. The piperidine ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Benzaldehyde: An aromatic aldehyde with a single formyl group attached to a benzene ring.

    3-Piperidinobenzoic acid: An oxidized form of 3-Piperidinobenzaldehyde.

Uniqueness: this compound is unique due to the presence of both a piperidine ring and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXQUTSXXILOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428184
Record name 3-piperidinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669050-72-0
Record name 3-piperidinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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